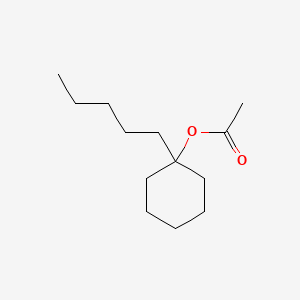

Pentylcyclohexyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

85665-91-4 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

(1-pentylcyclohexyl) acetate |

InChI |

InChI=1S/C13H24O2/c1-3-4-6-9-13(15-12(2)14)10-7-5-8-11-13/h3-11H2,1-2H3 |

InChI Key |

PXKHJCMKWLCRFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CCCCC1)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Pentylcyclohexyl Acetate: A Technical Guide

Introduction

Pentylcyclohexyl acetate is an ester recognized for its potential applications in the fragrance and flavor industries. Its synthesis and characterization are of significant interest to researchers and professionals in chemical synthesis and product development. This technical guide provides an in-depth overview of a feasible synthetic route and the expected analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the formation of the precursor alcohol, 4-pentylcyclohexanol, followed by its esterification with acetic acid to yield the final product.

Step 1: Synthesis of 4-Pentylcyclohexanol

The precursor, 4-pentylcyclohexanol, can be synthesized via the hydrogenation of 4-pentylphenol. This reaction typically involves the use of a catalyst, such as Raney Nickel, under a hydrogen atmosphere.

Step 2: Esterification of 4-Pentylcyclohexanol to this compound

The most common and direct method for the synthesis of this compound from 4-pentylcyclohexanol is the Fischer-Speier esterification. This reaction involves the acid-catalyzed reaction between the alcohol and acetic acid.[1][2] To drive the equilibrium towards the formation of the ester, it is crucial to remove the water produced during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus.[1]

Experimental Protocol: Fischer-Speier Esterification

A detailed experimental protocol for the esterification of 4-pentylcyclohexanol is provided below.

Materials:

-

4-Pentylcyclohexanol

-

Glacial Acetic Acid

-

Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) (catalyst)

-

Toluene (for azeotropic removal of water)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Organic Solvent (e.g., diethyl ether or dichloromethane) for extraction

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-pentylcyclohexanol and a molar excess of glacial acetic acid.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 85665-91-4[3] |

| Molecular Formula | C₁₃H₂₄O₂[3] |

| Molecular Weight | 212.33 g/mol [3] |

| IUPAC Name | (1-pentylcyclohexyl) acetate[3] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | * ~4.5-5.0 ppm (m, 1H): Proton on the carbon bearing the acetate group (CHOAc). |

-

~2.0 ppm (s, 3H): Methyl protons of the acetate group (CH₃COO).

-

~0.8-1.8 ppm (m, 20H): Protons of the cyclohexyl ring and the pentyl chain. | | ¹³C NMR | * ~170 ppm: Carbonyl carbon of the ester (C=O).

-

~75 ppm: Carbon of the cyclohexyl ring attached to the oxygen (CHOAc).

-

~20-40 ppm: Carbons of the cyclohexyl ring and the pentyl chain.

-

~21 ppm: Methyl carbon of the acetate group (CH₃COO). | | IR Spectroscopy | * ~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1240 cm⁻¹: C-O stretching vibration of the ester.

-

~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl groups. | | Mass Spectrometry | * Molecular Ion (M⁺): m/z = 212.

-

Key Fragments: Loss of acetic acid (M-60) leading to a fragment at m/z = 152. Other fragments corresponding to the pentylcyclohexyl cation and further fragmentation of the alkyl chains. |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Synthesis workflow for this compound.

Diagram 2: Fischer Esterification Mechanism

Caption: Mechanism of Fischer-Speier esterification.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. amyl acetate suppliers USA [americanchemicalsuppliers.com]

- 4. T-PENTYL ACETATE(625-16-1) 13C NMR spectrum [chemicalbook.com]

- 5. Cyclohexyl acetate(622-45-7) 1H NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031352) [hmdb.ca]

- 7. T-PENTYL ACETATE(625-16-1) IR Spectrum [chemicalbook.com]

- 8. 4-tert-Butylcyclohexyl acetate [webbook.nist.gov]

- 9. Cyclohexyl acetate(622-45-7) 13C NMR spectrum [chemicalbook.com]

- 10. Cyclohexyl acetate(622-45-7) IR Spectrum [chemicalbook.com]

- 11. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pentylcyclohexyl acetate chemical properties and CAS number.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of pentylcyclohexyl acetate. The primary focus is on 2-tert-pentylcyclohexyl acetate (CAS No. 67874-72-0), a common fragrance ingredient. This document includes a summary of its physical and chemical properties, a detailed, generalized experimental protocol for its synthesis via esterification, and methodologies for its characterization using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy. All quantitative data is presented in tabular format for clarity and ease of comparison. Additionally, a logical workflow for its synthesis is visualized using a DOT script.

Chemical Properties of 2-tert-Pentylcyclohexyl Acetate

2-tert-Pentylcyclohexyl acetate is a synthetic fragrance compound valued for its woody and fruity aroma. It is a colorless liquid that is soluble in ethanol and insoluble in water. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Chemical and Physical Properties of 2-tert-Pentylcyclohexyl Acetate

| Property | Value | Reference(s) |

| CAS Number | 67874-72-0 | [1][2] |

| Molecular Formula | C₁₃H₂₄O₂ | [1][2] |

| Molecular Weight | 212.33 g/mol | [1][3] |

| Appearance | Colorless clear liquid | [2] |

| Density | 0.943–0.949 g/mL at 20°C | [2] |

| Refractive Index | 1.4560–1.4620 at 20°C | [2] |

| Boiling Point | Approximately 311 °C (rough estimate) | [4] |

| Flash Point | 99 °C | [2] |

| Solubility | Insoluble in water, soluble in ethanol | [2] |

| Purity (Commercial) | > 98% (sum of isomers) | [2] |

| Isomer Composition | Typically 75-85% cis and 15-25% trans | [2] |

Synthesis of 2-tert-Pentylcyclohexyl Acetate

The synthesis of 2-tert-pentylcyclohexyl acetate is typically achieved through the esterification of 2-tert-pentylcyclohexanol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of an acid catalyst.

General Experimental Protocol: Esterification of 2-tert-Pentylcyclohexanol

Materials:

-

2-tert-pentylcyclohexanol

-

Acetic anhydride

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-tert-pentylcyclohexanol (1.0 eq) and acetic anhydride (1.2 eq).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred mixture.

-

Heat the reaction mixture to reflux (approximately 140-150°C) and maintain for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted acetic anhydride), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-tert-pentylcyclohexyl acetate.

-

The crude product can be purified by vacuum distillation to obtain the final product with high purity.

Analytical Characterization

Gas Chromatography (GC)

Gas chromatography is a standard method for assessing the purity and isomer ratio of 2-tert-pentylcyclohexyl acetate.

Typical GC Conditions:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable.

-

Injector Temperature: 250°C

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 280°C

-

Carrier Gas: Helium or Hydrogen

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Final hold: 5 minutes

-

This method will separate the cis- and trans-isomers of 2-tert-pentylcyclohexyl acetate, allowing for the determination of their relative percentages.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized ester.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

A singlet around δ 2.0 ppm corresponding to the methyl protons of the acetate group.

-

A multiplet in the region of δ 4.5-5.0 ppm corresponding to the proton on the carbon bearing the acetate group (CHOAc).

-

A series of multiplets between δ 0.8 and 1.8 ppm corresponding to the protons of the cyclohexyl ring and the tert-pentyl group.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

A signal around δ 170 ppm for the carbonyl carbon of the ester.

-

A signal in the range of δ 70-80 ppm for the carbon attached to the oxygen of the ester (CHOAc).

-

A signal around δ 21 ppm for the methyl carbon of the acetate group.

-

A series of signals in the aliphatic region (δ 10-50 ppm) for the carbons of the cyclohexyl and tert-pentyl groups.

Logical Workflow and Diagrams

The synthesis of 2-tert-pentylcyclohexyl acetate follows a straightforward logical progression from starting materials to the final purified product. This workflow is depicted in the following diagram.

Caption: Synthesis workflow for 2-tert-pentylcyclohexyl acetate.

References

- 1. EP1029845A1 - 2-(4-Tert-pentylcyclohexyl)acetaldehyde and its use as fragrance compound - Google Patents [patents.google.com]

- 2. 2-tert-Butylcyclohexyl acetate | C12H22O2 | CID 62334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-butylcyclohexyl acetate 2 [webbook.nist.gov]

- 4. 2-tert-butylcyclohexyl acetate 1 [webbook.nist.gov]

A Technical Guide to the Spectroscopic Analysis of Pentylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pentylcyclohexyl acetate is an ester that combines the structural features of a cyclohexane ring and a pentyl group with an acetate moiety. As with many novel or commercially uncatalogued compounds, a full suite of experimental spectroscopic data is not always available. However, by understanding the fundamental principles of spectroscopy and analyzing the spectra of analogous structures, a reliable prediction of the spectral characteristics can be made. This guide focuses on providing such predicted data for what is presumed to be 1-pentylcyclohexyl acetate, alongside detailed methodologies for its experimental verification.

Predicted Spectroscopic Data

Due to the absence of direct experimental data for this compound, the following tables present predicted values. These predictions are based on the known data for cyclohexyl acetate and the anticipated electronic and structural effects of a pentyl substituent at the C1 position of the cyclohexane ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Pentylcyclohexyl Acetate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -O-C(O)-CH ₃ | ~2.0 | Singlet | 3H |

| Cyclohexane protons | ~1.2 - 1.9 | Multiplet | 10H |

| -CH ₂(CH₂)₃CH₃ (α to ring) | ~1.5 | Multiplet | 2H |

| -(CH₂)₃CH ₃ (β, γ, δ) | ~1.3 | Multiplet | 6H |

| -(CH₂)₄CH ₃ (terminal) | ~0.9 | Triplet | 3H |

Note: The chemical shifts of the cyclohexane and pentyl protons are expected to be complex and overlapping.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Pentylcyclohexyl Acetate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C =O | ~170 |

| C -O (cyclohexyl C1) | ~80 |

| -O-C(O)-C H₃ | ~21 |

| Cyclohexyl carbons (C2-C6) | ~23 - 35 |

| Pentyl carbons | ~14 - 40 |

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for 1-Pentylcyclohexyl Acetate

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ester carbonyl stretch) | 1735 - 1750[1] | Strong |

| C-O (ester stretch) | 1000 - 1300[1] | Strong |

| C-H (sp³ stretch) | 2850 - 3000 | Medium-Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Key Fragments in the Mass Spectrum of 1-Pentylcyclohexyl Acetate (Molecular Weight: 198.30 g/mol )

| m/z | Predicted Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 139 | [M - OCCH₃]⁺ |

| 127 | [M - C₅H₁₁]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 71 | [C₅H₁₁]⁺ (Pentyl cation) |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a liquid ester like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Signal averaging (e.g., 16-64 scans) may be necessary to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90 degrees, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place one to two drops of the pure liquid this compound between two salt plates (e.g., NaCl or KBr).[2] Ensure a thin film is formed and that there are no air bubbles.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample-loaded salt plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common introduction methods include direct infusion or via a gas chromatograph (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) as it is a standard method for the analysis of relatively small, volatile organic molecules and provides characteristic fragmentation patterns.[3]

-

Mass Analysis: Use a mass analyzer such as a quadrupole or time-of-flight (TOF) to separate the ions based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule. The relative abundance of each fragment is plotted against its m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of a compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The tabulated data for ¹H NMR, ¹³C NMR, IR, and MS are based on sound chemical principles and data from analogous compounds. The detailed experimental protocols offer a clear roadmap for researchers to obtain and verify this data in a laboratory setting. The provided workflow diagram visually encapsulates the logical steps involved in such a spectroscopic investigation. This document serves as a valuable starting point for any scientific inquiry involving this compound, facilitating its identification, characterization, and potential application in various fields of chemical and pharmaceutical research.

References

The Discovery and Synthesis of Pentylcyclohexyl Acetate: A Technical Review

Introduction

Pentylcyclohexyl acetate, systematically known as 2-tert-pentylcyclohexyl acetate and commercially recognized by trade names such as Coniferan, is a synthetic fragrance ingredient valued for its distinctive balsamic, woody, and sweet aroma with fruity undertones. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development and fragrance chemistry.

Physicochemical Properties

This compound is a colorless liquid with the chemical formula C13H24O2 and a molecular weight of 212.33 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67874-72-0 | [1] |

| Molecular Formula | C13H24O2 | [1] |

| Molecular Weight | 212.33 g/mol | [1] |

| Refractive Index | 1.45500 - 1.45900 @ 20°C | [1] |

| Specific Gravity | 0.94000 - 0.94800 @ 20°C | [1] |

| Flash Point | > 94 °C (> 201 °F) | [1] |

| Boiling Point | 239.60 °C | [1] |

| Purity (sum of isomers) | 97.00 to 100.00% | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the esterification of 2-tert-pentylcyclohexanol with an acetylating agent. While specific patented or proprietary methods from fragrance manufacturers like IFF may exist, the general chemical principles follow standard esterification protocols. A plausible and commonly employed laboratory-scale synthesis is the reaction of the corresponding alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst.

General Experimental Protocol: Esterification of 2-tert-pentylcyclohexanol

The following represents a generalized experimental protocol for the synthesis of this compound via esterification, based on common laboratory practices for similar compounds.

Materials:

-

2-tert-pentylcyclohexanol

-

Acetic anhydride

-

Pyridine (or another suitable base/catalyst)

-

Diethyl ether (or other suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reaction, workup, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tert-pentylcyclohexanol in a suitable solvent such as diethyl ether.

-

Addition of Reagents: Slowly add acetic anhydride to the solution, followed by the dropwise addition of pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid and remove water-soluble byproducts.

-

Isolation and Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation to yield pure this compound.

Logical Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the protons of the pentyl group, the cyclohexyl ring, and the acetyl methyl group. The proton on the carbon bearing the acetate group would appear as a multiplet. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbon attached to the oxygen, and the various carbons of the pentyl and cyclohexyl groups. |

| IR Spectroscopy | A strong characteristic C=O stretching vibration for the ester group around 1735 cm⁻¹, and C-O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (212.33 g/mol ) and characteristic fragmentation patterns for an acetate ester. |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is involved in any specific biological signaling pathways or possesses significant pharmacological activity. Its primary application is in the fragrance industry, where its value lies in its olfactory properties rather than any therapeutic effect. Therefore, diagrams of signaling pathways are not applicable to the current body of knowledge on this compound.

Conclusion

This compound is a well-established synthetic fragrance ingredient with a desirable woody and balsamic scent profile. While its discovery is likely rooted in the research and development laboratories of fragrance companies, detailed historical accounts are not publicly documented. Its synthesis follows standard esterification procedures, primarily the reaction of 2-tert-pentylcyclohexanol with an acetylating agent. Although specific quantitative data on reaction yields and comprehensive spectroscopic analyses are not widely published, the general synthetic route and expected analytical characteristics are well-understood within the principles of organic chemistry. Further research into the optimization of its synthesis and a more detailed characterization of its properties could be of interest to the fragrance and chemical industries.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentylcyclohexyl Acetate Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentylcyclohexyl acetate and its isomers are valuable compounds with applications in various fields, including fragrance, materials science, and potentially as intermediates in pharmaceutical synthesis. Their stereochemistry, particularly the cis and trans relationship of the pentyl and acetate groups on the cyclohexane ring, significantly influences their physical and chemical properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of these isomers.

Due to the limited availability of public data on n-pentylcyclohexyl acetate, this guide will focus on the well-characterized 4-tert-butylcyclohexyl acetate isomers as a representative case study. The principles of synthesis and characterization, as well as the trends in physical properties, are analogous and provide valuable insights for researchers working with other this compound isomers.

Physical and Chemical Properties

The spatial arrangement of the substituents on the cyclohexane ring in cis and trans isomers leads to distinct physical properties. The trans isomer, with both the alkyl group and the acetate group in equatorial positions, is generally the more thermodynamically stable conformer.

Quantitative Data Summary

The following table summarizes the key physical properties of 4-tert-butylcyclohexyl acetate isomers.

| Property | Isomer | Value |

| Boiling Point | Mixture of cis and trans | 228-230 °C at 25 mmHg[1][2] |

| Density | Mixture of cis and trans | 0.934 g/mL at 25 °C[1][2] |

| Refractive Index | Mixture of cis and trans | n20/D 1.452[1][2] |

Experimental Protocols

Synthesis of cis-4-tert-Butylcyclohexyl Acetate

A highly stereoselective method for the synthesis of cis-4-tert-butylcyclohexyl acetate involves the enzymatic acetylation of cis-4-tert-butylcyclohexanol. This method offers excellent yields and high diastereomeric purity.

Materials:

-

cis-4-tert-butylcyclohexanol

-

Vinyl acetate

-

Immobilized Lipase B from Candida antarctica (CALB)

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate

-

Dichloromethane (for NMR)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve cis-4-tert-butylcyclohexanol (1.0 g, 6.4 mmol) in MTBE (20 mL).

-

Addition of Acetylating Agent: Add vinyl acetate (1.1 g, 12.8 mmol) to the solution.

-

Enzymatic Catalysis: Add immobilized CALB (100 mg) to the reaction mixture.

-

Reaction Conditions: Seal the vessel and stir the mixture at room temperature (25 °C) for 24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the immobilized enzyme.

-

Wash the enzyme with fresh MTBE (2 x 10 mL).

-

Combine the filtrate and washings and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate 95:5) to afford pure cis-4-tert-butylcyclohexyl acetate.

Synthesis of High-trans 4-tert-Butylcyclohexyl Acetate

A common industrial method to produce a mixture rich in the trans-isomer involves the hydrogenation of 4-tert-butylphenol followed by acetylation.

Materials:

-

4-tert-butylphenol

-

Raney Nickel catalyst

-

Hydrogen gas

-

Acetic anhydride

-

Pyridine

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Hydrogenation:

-

In a high-pressure reactor, charge 4-tert-butylphenol and a catalytic amount of Raney Nickel in a suitable solvent (e.g., isopropanol).

-

Pressurize the reactor with hydrogen gas (e.g., 50 bar) and heat to a specified temperature (e.g., 150 °C).

-

Maintain the reaction under stirring until hydrogen uptake ceases.

-

Cool the reactor, release the pressure, and filter off the catalyst to obtain a mixture of cis- and trans-4-tert-butylcyclohexanol, typically rich in the trans-isomer.

-

-

Acetylation:

-

Dissolve the resulting 4-tert-butylcyclohexanol mixture in diethyl ether and cool in an ice bath.

-

Add pyridine followed by the dropwise addition of acetic anhydride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

-

Purification and Isomer Separation: The resulting mixture of cis- and trans-4-tert-butylcyclohexyl acetate can be separated by fractional distillation under reduced pressure or by preparative gas chromatography.

Mandatory Visualization

Caption: Synthesis and separation workflow for 4-tert-butylcyclohexyl acetate isomers.

Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for the identification and structural elucidation of the this compound isomers.

¹H NMR Spectroscopy

The chemical shifts and coupling constants in the ¹H NMR spectrum are diagnostic for the cis and trans isomers. In the trans-isomer, the proton at C1 (methine proton adjacent to the acetate) is axial and typically appears as a triplet of triplets with large axial-axial coupling constants. In the cis-isomer, this proton is equatorial and exhibits smaller equatorial-axial and equatorial-equatorial couplings, resulting in a broader, less resolved multiplet at a slightly different chemical shift.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry. The carbon atoms in the trans-isomer generally experience less steric hindrance compared to the cis-isomer, leading to differences in their resonance frequencies.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound isomers typically shows a molecular ion peak (M⁺). Common fragmentation patterns include the loss of the acetyl group (M-43) and the loss of acetic acid (M-60). While the mass spectra of the cis and trans isomers are often very similar, subtle differences in the relative intensities of fragment ions may be observed.

References

A Technical Guide to the Solubility of Pentylcyclohexyl Acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylcyclohexyl acetate, a significant fragrance and flavoring agent, presents a solubility profile that is crucial for its application in various formulations. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on qualitative solubility principles, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methods to effectively utilize this compound in their work.

Introduction

This compound (C₁₃H₂₄O₂) is an ester recognized for its characteristic fruity aroma. Its molecular structure, comprising a bulky nonpolar cyclohexyl and pentyl group and a polar acetate group, dictates its solubility behavior. Understanding this behavior is paramount for its effective incorporation into diverse product formulations, ranging from fine fragrances and cosmetics to potential applications in specialized pharmaceutical preparations where precise solvent systems are required. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various classes of organic solvents. The large nonpolar hydrocarbon portion of the molecule suggests good solubility in nonpolar and moderately polar organic solvents.[1][2][3] Conversely, its solubility in highly polar solvents, such as water, is expected to be very low. One source indicates the water solubility of 2-tert-pentylcyclohexyl acetate to be 7.6 mg/L at 24℃, classifying it as practically insoluble.

A qualitative summary of the expected solubility of this compound is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Ethanol, Isopropanol, Butanol | Soluble | The hydroxyl group of short-chain alcohols can interact with the ester group, while their alkyl chains are compatible with the nonpolar part of the ester.[4][5] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | The carbonyl group of ketones can engage in dipole-dipole interactions with the ester group.[4] |

| Esters | Ethyl Acetate, Isopropyl Myristate | Soluble | As this compound is an ester, it is expected to be miscible with other esters due to similar intermolecular forces.[6][7] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble | Ethers are relatively nonpolar and can effectively solvate the large hydrocarbon portion of the molecule. |

| Hydrocarbons | Hexane, Toluene, Cyclohexane | Soluble | These nonpolar solvents are well-suited to dissolve the large nonpolar pentylcyclohexyl group. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have polarities that are compatible with the overall polarity of the ester. |

| Highly Polar Solvents | Water, Glycerol | Insoluble / Very Slightly Soluble | The large, nonpolar hydrocarbon structure dominates the molecule, preventing significant interaction with highly polar solvent molecules.[1][3][8] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. These methods are standard in the field for determining the solubility of organic compounds.

Gravimetric Method (for Solid Solutes, adapted for a Liquid Solute)

This method is ideal for determining the saturation solubility of a liquid solute in a liquid solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Glass vials with screw caps

-

Pipettes

Procedure:

-

Sample Preparation: Add an excess of this compound to a known volume of the selected solvent in a glass vial. "Excess" means that a separate, undissolved phase of the ester should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to ensure complete separation of the undissolved this compound from the saturated solvent phase.

-

Sample Analysis: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed vial.

-

Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the this compound to evaporate.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the residual this compound.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the volume of the solvent used.

Isothermal Shake-Flask Method followed by Gas Chromatography (GC)

This is a highly accurate method for determining the solubility of a volatile or liquid compound.

Materials:

-

This compound

-

Selected organic solvent

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Thermostatically controlled shaker or water bath

-

Syringes and vials for GC analysis

-

Analytical balance

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Analyze these standards by GC to create a calibration curve of peak area versus concentration.

-

Sample Preparation and Equilibration: Prepare saturated solutions as described in the Gravimetric Method (Steps 1 and 2).

-

Phase Separation: Centrifuge the equilibrated samples to separate the phases.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve. Analyze the diluted sample by GC.

-

Calculation: Use the peak area from the GC analysis and the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.

Solvent Selection Workflow

The selection of an appropriate solvent for this compound depends on the specific application. The following workflow, visualized in the diagram below, outlines a logical approach to this process.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. scienceready.com.au [scienceready.com.au]

- 3. nagwa.com [nagwa.com]

- 4. How To Choose The Right Solvent When Creating A Fragrance [alphaaromatics.com]

- 5. solcosolutions.co.za [solcosolutions.co.za]

- 6. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. How To Choose The Right Solvent When Creating A Fragrance [yufenggp.com]

- 8. forums.studentdoctor.net [forums.studentdoctor.net]

A Comprehensive Technical Guide to Pentylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentylcyclohexyl acetate, a significant organic compound with applications in various scientific fields. This document details its fundamental molecular properties, a comprehensive experimental protocol for its synthesis, and a visualization of the synthetic pathway.

Core Molecular Data

The fundamental quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular characteristics.

| Property | Value |

| Molecular Formula | C₁₃H₂₄O₂ |

| Molecular Weight | 212.33 g/mol |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of a carboxylic acid (pentanoic acid) and an alcohol (cyclohexanol).[1][2][3][4] While a specific protocol for this compound is not widely published, the following detailed methodology is adapted from established procedures for the esterification of long-chain carboxylic acids with cyclic alcohols.[5]

Materials:

-

Cyclohexanol

-

Pentanoic acid

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) as a catalyst[2][3]

-

Toluene or Hexane (as a non-polar solvent to facilitate water removal)[2]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Dichloromethane or Diethyl ether (for extraction)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or a Soxhlet extractor with a drying agent

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanol and pentanoic acid. A common molar ratio is a slight excess of the alcohol to drive the equilibrium towards the product.[2][6]

-

Solvent and Catalyst Addition: Add a non-polar solvent such as toluene to the flask. This will aid in the azeotropic removal of water, a byproduct of the reaction.[2] Introduce a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle. The temperature will depend on the boiling point of the solvent used (typically 60-110 °C).[2] The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 1-10 hours.[2]

-

Work-up: Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification (Optional): The crude this compound can be further purified by distillation under reduced pressure to obtain a high-purity product.

Synthesis Pathway Visualization

The following diagram illustrates the Fischer esterification pathway for the synthesis of this compound from cyclohexanol and pentanoic acid.

Caption: Fischer Esterification of Cyclohexanol and Pentanoic Acid.

References

In-Depth Technical Guide: Health and Safety Information for Pentylcyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for pentylcyclohexyl acetate (also known as 2-tert-pentylcyclohexyl acetate). The information is compiled and presented to meet the needs of researchers, scientists, and professionals involved in drug development and chemical handling.

Chemical Identification and Physical Properties

This compound is a synthetic fragrance ingredient. Key identification and physical data are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-tert-pentylcyclohexyl acetate | [1] |

| Synonyms | Coniferan | [1] |

| CAS Number | 67874-72-0 | [1] |

| EC Number | 267-500-0 | [1] |

| Molecular Formula | C13H24O2 | [2] |

| Molecular Weight | 212.335 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Woody, pine, cypress | [3][4] |

| Flash Point | 93.89 °C (201.00 °F) TCC | [4] |

| Specific Gravity | 0.93900 to 0.94700 @ 25.00 °C | [4] |

| Refractive Index | 1.45500 to 1.45900 @ 20.00 °C | [4] |

| Log Pow | 4.770 | [5] |

Hazard Identification and Classification

This compound is classified as a flammable liquid and is associated with several health and environmental hazards.

| Hazard Class | GHS Classification | Reference |

| Flammable liquids | Category 3 | [3] |

| Skin irritation | Category 2 | [3] |

| Eye irritation | Category 2A | [1][3] |

| Skin sensitization | May cause an allergic skin reaction | [6][7] |

| Hazardous to the aquatic environment, long-term hazard | Category 2 or 3 (Toxic or Harmful to aquatic life with long lasting effects) | [1][6] |

Hazard Statements:

-

H226: Flammable liquid and vapor.[3]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[1]

-

H411/H412: Toxic/Harmful to aquatic life with long lasting effects.[1][6]

Toxicological Data

The following table summarizes the available quantitative toxicological data for this compound.

| Endpoint | Species | Route | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 5,000 mg/kg bw | [6] |

| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | > 5,000 mg/kg bw | [1] |

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are based on standardized OECD guidelines. While substance-specific study reports are not publicly available, the methodologies would generally follow these established protocols.

Acute Oral Toxicity (Following OECD Guideline 401/423)

The acute oral toxicity of this compound was likely determined using a method similar to the OECD 401 (now obsolete) or 423 guidelines.[8][9]

Methodology:

-

Test Animals: Healthy, young adult rats are used.[10] Animals are fasted prior to administration of the test substance.[9][10]

-

Dose Administration: The test substance is administered in a single dose by oral gavage.[10]

-

Observation Period: Animals are observed for a period of at least 14 days.[10]

-

Parameters Observed: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes.[10]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.[10]

Acute Dermal Toxicity (Following OECD Guideline 402)

The acute dermal toxicity study would have been conducted in accordance with OECD Guideline 402.[11][12]

Methodology:

-

Test Animals: Healthy, young adult rabbits or rats with clipped fur are used.[6][13]

-

Dose Application: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for a 24-hour exposure period.[6][13]

-

Observation Period: Animals are observed for 14 days.[6][13]

-

Parameters Observed: Observations include mortality, signs of systemic toxicity, local skin reactions at the application site, and body weight changes.[6]

Skin Irritation (Following OECD Guideline 404)

The potential for skin irritation is assessed using a protocol based on OECD Guideline 404.[4][14]

Methodology:

-

Dose Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small patch of shaved skin and covered with a gauze patch for a 4-hour exposure period.[4][14]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[14]

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.[15]

Eye Irritation (Following OECD Guideline 405)

The eye irritation potential is determined following a protocol based on OECD Guideline 405.[1][5][16]

Methodology:

-

Test Animals: Albino rabbits are the preferred species.[1][7]

-

Dose Application: A single dose of the test substance is applied into the conjunctival sac of one eye of each animal. The other eye serves as a control.[1][16]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctiva.[1][5]

-

Scoring: Lesions are scored to determine the degree of irritation.[16]

Signaling Pathways and Experimental Workflows

As specific signaling pathways for this compound toxicity are not publicly available, the following diagrams illustrate the general logical workflow for chemical safety assessment and a typical experimental workflow for an acute toxicity study.

Caption: Logical workflow for chemical safety assessment.

Caption: Experimental workflow for an acute dermal toxicity study.

Handling and Safety Precautions

Engineering Controls

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[3]

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3]

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1] Avoid breathing vapors.[3] Keep away from heat, sparks, and open flames.[3]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1][3] Keep away from oxidizing agents and strong acids.[3]

First Aid Measures

-

Inhalation: Move person to fresh air.[1]

-

Skin Contact: Wash skin with plenty of water.[1] If skin irritation or rash occurs, get medical advice/attention.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[1]

-

Specific Hazards: Vapors may form explosive mixtures with air.[3] Combustion may produce toxic fumes, including carbon oxides.[1][3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1][3]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid contact with skin and eyes. Remove all sources of ignition.[3]

-

Environmental Precautions: Prevent entry into drains and waterways.[3]

-

Containment and Cleaning: Absorb spillage with inert material (e.g., sand, vermiculite) and dispose of in accordance with local regulations.[3]

Ecotoxicity

This compound is classified as harmful or toxic to aquatic life with long-lasting effects.[1][6] Release into the environment should be avoided.[1]

Stability and Reactivity

-

Reactivity: The product is not reactive under normal conditions of use, storage, and transport.[1]

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Heat, flames, and sparks.[3]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[3]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.[3]

References

- 1. oecd.org [oecd.org]

- 2. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Industrial Potential of Pentylcyclohexyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentylcyclohexyl acetate, a versatile fragrance ingredient, offers a range of potential industrial applications, primarily centered within the fragrance and consumer product sectors. This technical guide provides an in-depth analysis of its chemical and physical properties, a representative synthesis protocol, and a summary of its current industrial uses and safety profile. While not directly applicable to drug development due to its primary function as an aroma compound, its synthesis and formulation present relevant case studies in organic chemistry and product development.

Introduction

This compound, also known by trade names such as Cypressan and Coniferan, is a synthetic aroma chemical valued for its complex scent profile.[1] It is characterized by woody, pine, fruity, and balsamic notes, making it a popular component in a variety of fragranced products. This guide will explore the technical aspects of this compound, providing a resource for researchers and professionals in chemistry and product development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in various formulations. The following table summarizes key quantitative data for 2-tert-pentylcyclohexyl acetate, a common isomer.

| Property | Value | Reference |

| Molecular Formula | C13H24O2 | [2][3] |

| Molecular Weight | 212.33 g/mol | [3][4] |

| CAS Number | 67874-72-0 (for 2-tert-pentylcyclohexyl acetate) | [1][3][4] |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Odor | Woody, pine-like, cypress, fruity, balsamic | [1][5] |

| Boiling Point | 215 °C | [5] |

| Flash Point | 85 °C (closed cup) | [5] |

| Density | 0.943–0.949 g/mL at 20°C | |

| Refractive Index | 1.4560–1.4620 at 20°C | |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol | [5] |

| Vapor Pressure | 3.540 Pa at 25°C | [3] |

Synthesis of this compound: A Representative Protocol

While specific industrial synthesis protocols are proprietary, a general and plausible method for the preparation of this compound is through the Fischer esterification of pentylcyclohexanol with acetic acid or its anhydride, using an acid catalyst.

Reaction:

Pentylcyclohexanol + Acetic Anhydride --(Acid Catalyst)--> this compound + Acetic Acid

Materials:

-

Pentylcyclohexanol

-

Acetic anhydride

-

Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate

-

Sodium bicarbonate solution (5%)

-

Brine (saturated sodium chloride solution)

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine pentylcyclohexanol and a slight excess of acetic anhydride.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent.

-

Washing: Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and unreacted acetic anhydride), and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation to yield the final product.

Disclaimer: This is a generalized protocol and has not been optimized. Appropriate safety precautions should be taken when handling all chemicals.

Industrial Applications

The primary industrial application of this compound is as a fragrance ingredient.[5] Its stability and pleasant odor profile make it suitable for a wide range of consumer products.[3]

-

Fine Fragrances: Used to add woody, pine, and fruity notes to perfumes and colognes.

-

Personal Care Products: Incorporated into soaps, shower gels, shampoos, and deodorants to provide a lasting fresh scent.[1]

-

Household Products: Utilized in laundry detergents, fabric softeners, and air fresheners to impart a clean and pleasant aroma.

The following diagram illustrates the workflow from synthesis to consumer product application:

Safety and Toxicology

Based on available safety data sheets, this compound is classified as a flammable liquid and may cause skin and eye irritation.[5] It is also considered harmful to aquatic life with long-lasting effects.[5]

| Hazard Class | GHS Classification |

| Flammability | Flammable liquid, Category 3 |

| Skin Corrosion/Irritation | Skin irritation, Category 2 |

| Eye Damage/Irritation | Eye irritation, Category 2A |

| Aquatic Hazard | Hazardous to the aquatic environment, long-term hazard, Category 3 |

Handling and Storage:

-

Handle in well-ventilated areas.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Store in a cool, dry, well-ventilated area in tightly closed containers.[5]

Logical Relationships in Application

The versatility of this compound allows for its incorporation into a wide array of consumer goods. The following diagram illustrates the logical relationship of its application based on its primary function as a fragrance component.

Conclusion

This compound is a significant aroma chemical with well-established applications in the fragrance industry. Its synthesis via esterification is a standard organic transformation, and its physicochemical properties are well-documented. While its direct relevance to drug development is limited, the principles of its synthesis, purification, and formulation are broadly applicable across the chemical sciences. This guide provides a foundational understanding of this compound for professionals in research and development.

References

A Technical Guide to the Historical Synthesis of Cyclohexyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of cyclohexyl acetate, a key intermediate and solvent in various chemical and pharmaceutical applications. The document provides a detailed overview of the core synthetic routes, complete with experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Fischer-Speier Esterification of Cyclohexanol

The most traditional and widely practiced method for synthesizing cyclohexyl acetate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of cyclohexanol with acetic acid. Historically, strong mineral acids such as sulfuric acid were commonly employed as catalysts.

Reaction Pathway

Caption: Fischer-Speier esterification of cyclohexanol with acetic acid.

Quantitative Data

| Catalyst | Reactant Ratio (Cyclohexanol:Acetic Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1:1.5 | 118 (reflux) | 5 | ~60-70 | General textbook procedures |

| p-Toluenesulfonic acid | 1:1 | 110-120 (reflux with Dean-Stark) | 4-6 | >90 | Adapted from general esterification protocols |

| Amberlyst-15 | 1:2 | 80 | 6 | ~85 | Based on studies of similar esterifications |

Experimental Protocol: Sulfuric Acid Catalysis

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

-

Reactant Charging: To the flask, add 1.0 mole of cyclohexanol and 1.5 moles of glacial acetic acid.

-

Catalyst Addition: Carefully add 0.1 moles of concentrated sulfuric acid to the reactant mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 5 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with an equal volume of cold water to remove excess acetic acid and sulfuric acid.

-

Wash with a 5% sodium bicarbonate solution until effervescence ceases to neutralize any remaining acid.

-

Wash again with water and then with a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and purify the crude cyclohexyl acetate by fractional distillation, collecting the fraction boiling at approximately 173-175 °C.

Addition Esterification of Cyclohexene

An alternative historical route to cyclohexyl acetate involves the direct addition of acetic acid to cyclohexene. This method is particularly attractive due to the lower cost of cyclohexene compared to cyclohexanol. The reaction is typically catalyzed by strong acids, with solid acid catalysts being a significant area of development.

Reaction Pathway

Caption: Acid-catalyzed addition of acetic acid to cyclohexene.

Quantitative Data: Sulfo-group Cation Exchange Resin Catalyst[1]

| Molar Ratio (Cyclohexene:Acetic Acid) | Catalyst Loading (% w/w of Cyclohexene) | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1:3 | 2 | 90 | 5 | 66.2 |

| 1:5 | 3 | 90 | 5 | 85.8 |

| 1:4 | 3 | 85 | 5 | 89.6 |

| 1:4 | 4 | 100 | 8 | 70.8 |

| 1:4 | 3 | 80 | 6 | 89.6 |

Experimental Protocol: Sulfo-group Cation Exchange Resin[1]

-

Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a thermometer, a reflux condenser, and a magnetic stirrer.

-

Reactant and Catalyst Charging: To the flask, add 0.1 moles of cyclohexene, 0.4 moles of acetic acid, and 3% (by weight of cyclohexene) of a dry sulfo-group cation exchange resin.

-

Reaction: Heat the mixture to 85 °C with rapid stirring and maintain for 5 hours.

-

Catalyst Recovery: After the reaction, cool the mixture and filter to recover the catalyst for potential reuse.

-

Purification:

-

Distill the filtrate at atmospheric pressure to recover unreacted cyclohexene and acetic acid.

-

Subject the residue to vacuum distillation at an absolute pressure of 50 kPa.

-

Collect the fraction boiling between 140-150 °C as pure cyclohexyl acetate.

-

Transesterification

Transesterification represents another potential, though less historically documented, pathway for the synthesis of cyclohexyl acetate. This method involves the reaction of an acetate ester, such as ethyl acetate or methyl acetate, with cyclohexanol in the presence of an acid or base catalyst. The equilibrium is typically driven by removing the more volatile alcohol byproduct.

Reaction Pathway

Caption: Transesterification of ethyl acetate with cyclohexanol.

Quantitative Data

| Acetate Source | Catalyst | Reactant Ratio (Cyclohexanol:Acetate) | Temperature (°C) | Byproduct Removal | Expected Yield |

| Ethyl Acetate | Sulfuric Acid | 1:3 | 77 (reflux) | Distillation of Ethanol | Moderate to High |

| Methyl Acetate | Sodium Methoxide | 1:3 | 65 (reflux) | Distillation of Methanol | Moderate to High |

Experimental Protocol (General)

-

Apparatus Setup: A round-bottom flask is fitted with a distillation head and condenser to allow for the removal of the low-boiling alcohol byproduct. A heating mantle and magnetic stirrer are also used.

-

Reactant and Catalyst Charging: The flask is charged with cyclohexanol, a molar excess of the acetate ester (e.g., ethyl acetate), and a catalytic amount of a strong acid (e.g., sulfuric acid) or base (e.g., sodium methoxide).

-

Reaction: The mixture is heated to reflux. The temperature is carefully controlled to allow for the selective distillation of the alcohol byproduct (e.g., ethanol, boiling point ~78 °C), thus driving the equilibrium towards the formation of cyclohexyl acetate.

-

Work-up:

-

After the reaction is complete (as determined by the cessation of byproduct distillation or by analytical monitoring), the excess acetate ester is removed by distillation.

-

The remaining mixture is cooled, and if an acid catalyst was used, it is neutralized with a mild base.

-

The crude product is washed with water and brine.

-

-

Purification: The product is dried over an anhydrous drying agent and purified by vacuum distillation.

Advanced Historical Catalysts: L/ZSM-5 Composite Molecular Sieve

Later developments in the 20th century saw the introduction of more sophisticated solid acid catalysts, such as composite molecular sieves. A notable example is the L/ZSM-5 composite molecular sieve, which was investigated for the synthesis of cyclohexyl acetate from cyclohexene and acetic acid.

General Experimental Workflow for Solid Acid Catalyst Screening

Caption: General workflow for solid acid catalyst testing.

Preparation of ZSM-5 (A Component of the Composite)

A detailed historical protocol for the specific L/ZSM-5 composite is proprietary. However, a general method for the synthesis of ZSM-5, a key component, is as follows:

-

Precursor Solution A: Dissolve sodium aluminate in an aqueous sodium hydroxide solution.

-

Precursor Solution B: Prepare an aqueous solution of a silica source (e.g., sodium silicate or colloidal silica) and a templating agent (e.g., tetrapropylammonium bromide).

-

Gel Formation: Slowly add Solution A to Solution B with vigorous stirring to form a homogeneous gel.

-

Hydrothermal Synthesis: Transfer the gel to a Teflon-lined stainless-steel autoclave and heat at 150-180 °C for 24-96 hours.

-

Product Recovery: Cool the autoclave, and collect the solid product by filtration or centrifugation.

-

Washing and Drying: Wash the product with deionized water until the pH of the filtrate is neutral, then dry in an oven at 100-120 °C.

-

Calcination: Calcine the dried solid in air at 500-550 °C for several hours to remove the organic template and yield the porous ZSM-5 structure.

The L-zeolite component would be synthesized separately and then combined with the ZSM-5 precursors or product through various methods to form the composite material.

Methodological & Application

Application Notes and Protocols: Pentylcyclohexyl Acetate in Fragrance Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and application of pentylcyclohexyl acetate and its close analogue, p-tert-butylcyclohexyl acetate (PTBCHA), in the field of fragrance chemistry. Due to the limited availability of specific quantitative data for this compound, data for the structurally and functionally similar PTBCHA is used as a proxy to provide relevant performance insights.

Introduction

This compound is a synthetic aroma chemical valued for its pleasant and versatile scent profile. As an ester, it belongs to a class of compounds that are fundamental to the fragrance industry, known for their fruity and floral characteristics. Its cyclohexyl moiety imparts a unique complexity, adding woody and herbal undertones. This ingredient is utilized in a wide array of fragranced products, from fine perfumes to functional products like soaps and detergents, where its stability and substantivity are highly valued.[1][2][3]

The olfactory characteristics of cyclohexyl acetates are significantly influenced by their isomeric forms (cis and trans). For instance, in the closely related p-tert-butylcyclohexyl acetate (PTBCHA), the trans-isomer is described as having a rich, woody odor, while the cis-isomer possesses a more intense and floral character.[4][5] This isomeric difference is a critical consideration in the synthesis and application of these fragrance compounds.

Physicochemical and Olfactory Properties

The properties of this compound are comparable to those of p-tert-butylcyclohexyl acetate (PTBCHA). The following tables summarize the key physicochemical and olfactory data for PTBCHA, which serves as a reliable analogue.

Table 1: Physicochemical Properties of p-tert-Butylcyclohexyl Acetate (PTBCHA)

| Property | Value | Reference |

| CAS Number | 32210-23-4 | [3][6][7] |

| Molecular Formula | C12H22O2 | [6][7] |

| Molecular Weight | 198.30 g/mol | [6][7] |

| Appearance | Colorless clear oily liquid | [2] |

| Boiling Point | 228-230 °C at 760 mmHg | [2][4] |

| Specific Gravity | 0.934 - 0.939 g/mL at 25 °C | [2] |

| Refractive Index | 1.450 - 1.454 at 20 °C | [2] |

| Vapor Pressure | 0.103 mmHg at 25 °C (estimated) | [2][7] |

| Flash Point | >100 °C | [3][8] |

| Solubility | Soluble in ethanol, kerosene, paraffin oil; very slightly soluble in water. | [2] |

Table 2: Olfactory Profile of p-tert-Butylcyclohexyl Acetate (PTBCHA)

| Olfactory Characteristic | Description | Reference |

| Odor Type | Woody, Floral, Fruity, Sweet | [5][6][7][9] |

| Odor Description | A sophisticated and complex odor with a floral, woody-orris character. Described as sweet, rich, and woody, with notes of cedar, fruit, herbs, and balsam. | [2][7][10] |

| Substantivity on Blotter | Approximately 8 hours | [2][7] |

| Typical Use Level | Up to 20% in fragrance concentrate. In consumer products: 0.2% - 10%. | [2][7][11] |

| Isomer Influence | trans-isomer: Rich, woody. cis-isomer: More intense, floral. | [4][5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 4-pentylcyclohexanol and acetic acid using a strong acid catalyst, a process known as Fischer esterification.[12][13][14]

Materials:

-

4-pentylcyclohexanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-pentylcyclohexanol and an excess of glacial acetic acid (typically a 2 to 5-fold molar excess).

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reaction volume) to the stirring mixture.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid - perform this step carefully to vent any CO₂ produced), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude this compound can be further purified by vacuum distillation to yield the final product.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general method for the analysis of synthesized this compound to determine its purity and identify any byproducts.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

GC Conditions (Typical):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 240 °C

-

Hold at 240 °C for 5 minutes

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-400

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Solvent Delay: 3-5 minutes

Data Analysis: The resulting chromatogram and mass spectra can be analyzed by comparing the fragmentation patterns with spectral libraries (e.g., NIST, Wiley) to confirm the identity of this compound and any other components in the sample.

Application in Fragrance Formulations

This compound is a versatile ingredient that can be incorporated into a wide range of fragrance types. Its woody and floral character makes it an excellent blender, enhancing and modifying other fragrance notes.[2][10]

-

Fine Fragrances: It can be used as a middle note to bridge the transition from top notes to base notes, adding a sophisticated woody-floral character.[15]

-

Functional Perfumery: Due to its excellent stability in various media, including alkaline conditions, it is widely used in soaps, detergents, shampoos, and other personal care products.[1][3][5] It contributes to a long-lasting impression of freshness and cleanliness.

-

Blending: It blends well with ionones, cedarwood derivatives, and a variety of floral and fruity notes, enriching the overall quality of the fragrance.[2][10]

The logical relationship of a fragrance compound like this compound within a perfume structure can be visualized as part of the fragrance pyramid.

Olfactory Signaling Pathway

The perception of fragrance molecules like this compound begins with their interaction with olfactory receptors in the nasal cavity. This initiates a complex signaling cascade that results in the perception of smell in the brain.

The binding of an odorant molecule to a G-protein coupled receptor (GPCR) on an olfactory receptor neuron triggers a series of intracellular events. This includes the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions. This depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb and then to higher cortical areas for processing.

References

- 1. nbinno.com [nbinno.com]

- 2. Fragrance University [fragranceu.com]

- 3. PTBCHA, cis 4-tert-butylcyclohexyl acetate - eternis.com [eternis.com]

- 4. 4-tert-Butylcyclohexyl acetate | 32210-23-4 [chemicalbook.com]

- 5. blog-chemicals.ecsa.ch [blog-chemicals.ecsa.ch]

- 6. scent.vn [scent.vn]